molecular formula C7H4BrFO2 B13332082 2-Bromo-3-fluoro-5-hydroxybenzaldehyde

2-Bromo-3-fluoro-5-hydroxybenzaldehyde

Cat. No.: B13332082
M. Wt: 219.01 g/mol
InChI Key: CSBFRQXZSAFVIA-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of hydroxybenzaldehyde derivatives. For instance, starting with 2-hydroxybenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Scientific Research Applications

2-Bromo-3-fluoro-5-hydroxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, which is valuable in drug discovery and development .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
  • 5-Bromo-3-fluorosalicylaldehyde
  • 2-Bromo-5-hydroxybenzaldehyde

Comparison: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the hydroxyl group enhances its solubility in polar solvents, while the bromine and fluorine atoms influence its electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-3-fluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFRQXZSAFVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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